![molecular formula C34H62Sn B12527948 Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane CAS No. 820964-77-0](/img/structure/B12527948.png)
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane is an organotin compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tin atom bonded to a phenyl group substituted with heptyl and non-1-en-2-yl groups, along with three butyl groups attached to the tin atom.
Vorbereitungsmethoden
The synthesis of Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane typically involves the reaction of a suitable stannane precursor with the corresponding substituted phenyl compound. One common method involves the use of tributyltin hydride and a halogenated phenyl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The butyl groups attached to the tin atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or organometallic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Catalysis: This compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as organotin-based polymers and coatings.
Biological Studies: Organotin compounds, including this one, are studied for their potential biological activity and effects on living organisms.
Wirkmechanismus
The mechanism by which Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane exerts its effects depends on the specific reaction or application. In catalytic processes, the tin atom often plays a crucial role in facilitating the reaction by coordinating with other reactants and intermediates. The molecular targets and pathways involved can vary widely, but the tin atom’s ability to form stable bonds with carbon and other elements is a key factor in its reactivity .
Vergleich Mit ähnlichen Verbindungen
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane can be compared with other organotin compounds, such as:
Tributyltin chloride: A commonly used organotin compound with similar reactivity but different applications.
Triphenyltin hydride: Another organotin compound used in organic synthesis and catalysis.
Tetrabutyltin: A simpler organotin compound with four butyl groups attached to the tin atom.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications compared to other organotin compounds .
Eigenschaften
CAS-Nummer |
820964-77-0 |
|---|---|
Molekularformel |
C34H62Sn |
Molekulargewicht |
589.6 g/mol |
IUPAC-Name |
tributyl-(2-heptyl-5-non-1-en-2-ylphenyl)stannane |
InChI |
InChI=1S/C22H35.3C4H9.Sn/c1-4-6-8-10-12-14-20(3)22-18-16-21(17-19-22)15-13-11-9-7-5-2;3*1-3-4-2;/h16,18-19H,3-15H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
UXYWHBMQPVNOBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=C(C=C(C=C1)C(=C)CCCCCCC)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

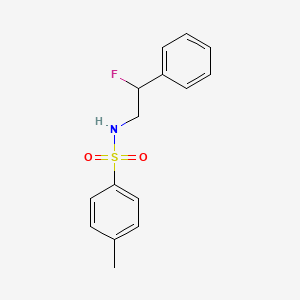
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
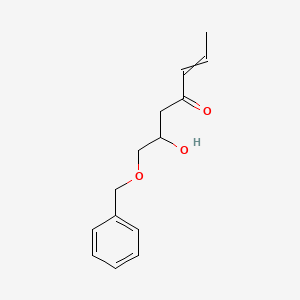
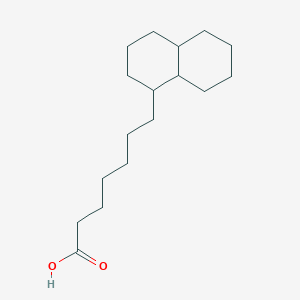
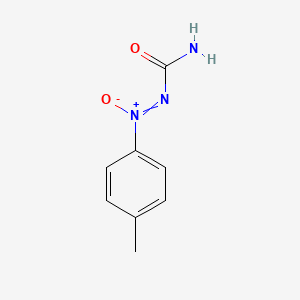
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
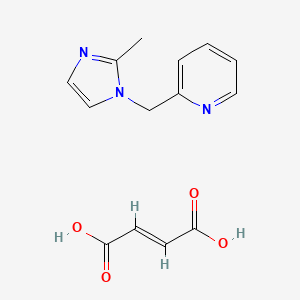
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)

